

8-Fluoroisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Fluoroisoquinoline

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An In-Depth Technical Guide to **8-Fluoroisoquinoline**: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Fluoroisoquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it explores the potential biological activity of the **8-fluoroisoquinoline** scaffold, with a particular focus on its role as a core component of Rho-kinase (ROCK) inhibitors, a promising class of therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to support further research and development.

Chemical Structure and Physicochemical Properties

8-Fluoroisoquinoline is a derivative of isoquinoline with a fluorine atom substituted at the C8 position. The introduction of fluorine can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.^[1]

Chemical Structure

The canonical structure and key identifiers for **8-Fluoroisoquinoline** are presented below.

- IUPAC Name: **8-fluoroisoquinoline**^[2]

- CAS Number: 1075-00-9[2][3]
- Molecular Formula: C₉H₆FN[2][3]
- SMILES: C1=CC2=C(C=NC=C2)C(=C1)F[2]
- InChIKey: AAQUCBIWXJSBEU-UHFFFAOYSA-N[2]

Physicochemical Data

Quantitative physicochemical data for **8-Fluoroisoquinoline** are summarized in the table below. It is important to note that while some experimental data are available, many properties are computationally predicted and should be confirmed empirically.

| Property | Value | Source |
|--------------------------------|-------------------------------------|------------------|
| Molecular Weight | 147.15 g/mol | PubChem[2][3] |
| Boiling Point | 255.3 °C at 760 mmHg (Predicted) | Sigma-Aldrich[4] |
| Density | 1.216 g/cm ³ (Predicted) | ECHEMI[1] |
| Melting Point | Not available | - |
| Solubility | No data available | ECHEMI[1] |
| pKa | No data available | - |
| XLogP3 | 2.2 (Computed) | PubChem[2] |
| Topological Polar Surface Area | 12.9 Å ² (Computed) | PubChem[2] |

Spectroscopic Analysis (Predicted)

While experimental spectra for **8-Fluoroisoquinoline** are not readily available in the public domain, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 8-fluoroquinoline and isoquinoline.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine ring (H1, H3, H4) will likely appear at a lower field compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C8 will introduce coupling to nearby protons, particularly H7.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The presence of the fluorine atom will cause characteristic splitting (coupling) of the signals for the carbons it is bonded to (C8) and those nearby (C7, C10). The C-F coupling constants (¹JCF, ²JCF, ³JCF) are a key diagnostic feature.^[5] The carbon directly attached to the fluorine (C8) will exhibit a large one-bond coupling constant and is expected to be in the δ 155-165 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **8-Fluoroisoquinoline** is expected to exhibit characteristic absorption bands for aromatic systems. Key predicted absorptions include:

- Aromatic C-H stretch: 3100-3000 cm⁻¹^[6]
- C=C and C=N ring stretching: 1600-1400 cm⁻¹^[6]
- C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
- C-H out-of-plane bending: 900-700 cm⁻¹, which can be diagnostic of the substitution pattern.^[7]

Mass Spectrometry

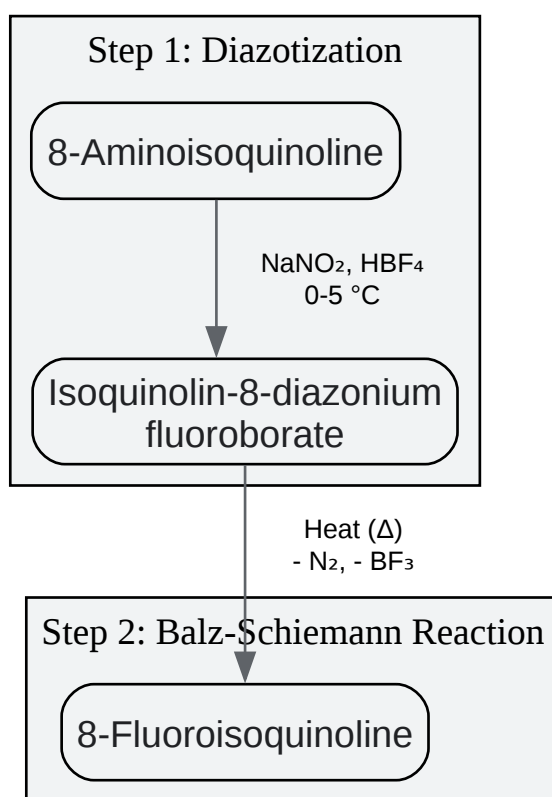
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the heterocyclic ring, a characteristic fragmentation for isoquinolines.^{[8][9]} High-resolution mass spectrometry (HRMS) should yield a monoisotopic mass of 147.0484 Da.^[2]

Synthesis of 8-Fluoroisoquinoline

A direct, published protocol for the synthesis of **8-Fluoroisoquinoline** is not readily available. However, a plausible and efficient route can be designed based on well-established organofluorine chemistry, specifically the Balz-Schiemann reaction, starting from the commercially available 8-aminoisoquinoline.

Proposed Synthetic Workflow

The proposed synthesis involves the diazotization of 8-aminoisoquinoline followed by thermal decomposition of the resulting diazonium fluoroborate salt.



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Caption: Proposed synthetic workflow for **8-Fluoroisoquinoline**.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Balz-Schiemann reaction.

Materials:

- 8-Aminoisoquinoline
- Tetrafluoroboric acid (HBF_4 , 48% aqueous solution)
- Sodium nitrite (NaNO_2)
- Anhydrous diethyl ether
- Inert solvent (e.g., toluene or xylene)
- Standard laboratory glassware and purification apparatus (filtration, rotary evaporator, column chromatography)

Procedure:

- Diazotization:
 - In a flask cooled to 0 °C in an ice-salt bath, dissolve 8-aminoisoquinoline (1 equivalent) in a 48% aqueous solution of tetrafluoroboric acid.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5 °C.
 - Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a precipitate (the diazonium fluoroborate salt) should be observed.
 - Collect the solid precipitate by vacuum filtration.
 - Wash the collected solid with cold anhydrous diethyl ether to remove residual acid and water.
 - Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.
- Fluorination (Balz-Schiemann Reaction):
 - Place the dry isoquinolin-8-diazonium fluoroborate salt in a flask equipped with a condenser.

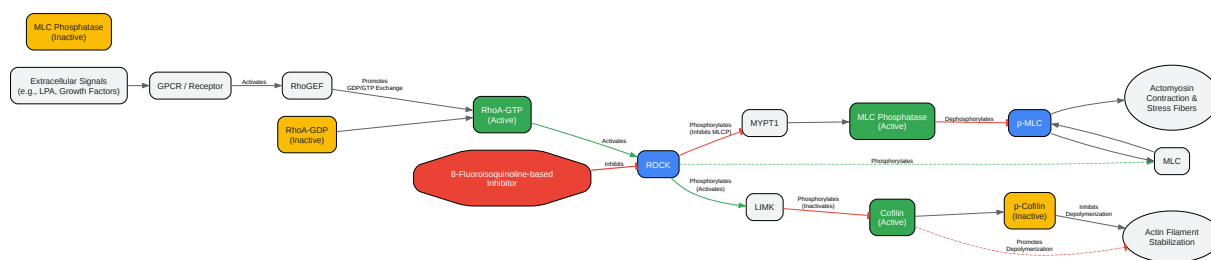
- Gently heat the solid under an inert atmosphere. The decomposition, indicated by the evolution of nitrogen gas and boron trifluoride, typically occurs between 100-150 °C.
- Once gas evolution ceases, cool the reaction mixture to room temperature.
- Purification:
 - The crude product is a dark residue. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - Purify the crude **8-Fluoroisoquinoline** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Biological Activity and Therapeutic Potential

While direct biological data for **8-Fluoroisoquinoline** is limited, the scaffold is a key component in pharmacologically active molecules. A notable example is **8-fluoroisoquinoline-5-sulfonamide**, which is structurally related to known potent inhibitors of Rho-kinase (ROCK). This suggests that the **8-fluoroisoquinoline** core is a promising starting point for the development of ROCK inhibitors.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, primarily through its control of the actin cytoskeleton.^{[10][11]} The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and cell migration.^{[12][13]} Dysregulation of this pathway is implicated in numerous diseases, including hypertension, glaucoma, nerve injury, and cancer metastasis, making ROCK a significant therapeutic target.^{[11][14]}



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Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of **8-Fluoroisoquinoline** derivatives as ROCK inhibitors, a robust in vitro kinase assay is essential. The following protocol describes a common method for determining the inhibitory activity of a compound against ROCK1 and ROCK2.

In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits and published methodologies.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified ROCK1 and ROCK2 enzymes.

Materials:

- 96-well microtiter plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)
- Purified, active ROCK1 and ROCK2 enzymes
- Test compound (e.g., **8-Fluoroisoquinoline** derivative) dissolved in DMSO
- ATP solution
- Kinase assay buffer
- Primary antibody: Anti-phospho-MYPT1 (Thr696)
- Secondary antibody: HRP-conjugated anti-primary antibody
- Chromogenic HRP substrate (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
 - Prepare a positive control inhibitor (e.g., Y-27632 or RKI-1447) and a vehicle control (DMSO only).[\[15\]](#)[\[19\]](#)
- Kinase Reaction:

- Add kinase assay buffer to all wells of the MYPT1-coated plate.
- Add the diluted test compound, positive control, or vehicle control to the appropriate wells.
- Add the purified ROCK1 or ROCK2 enzyme to all wells except for the "no enzyme" negative control wells.
- Pre-incubate the plate for 10-15 minutes at 30 °C to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding a solution of ATP to all wells.
- Incubate the plate at 30 °C for 60 minutes.
- Detection:
 - Wash the wells multiple times with a wash buffer to remove the reaction components.
 - Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 60 minutes.
 - Wash the wells again to remove unbound primary antibody.
 - Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.
 - Wash the wells thoroughly to remove unbound secondary antibody.
 - Add the TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
 - Stop the reaction by adding the stop solution, which will turn the color from blue to yellow.
- Data Analysis:
 - Measure the absorbance of each well at 450 nm using a microplate reader.
 - Subtract the background absorbance (from "no enzyme" wells) from all other readings.

- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technical guide provides a foundational understanding of **8-Fluoroisoquinoline**, offering insights into its chemical nature, synthesis, and significant potential as a scaffold for developing novel therapeutics targeting the ROCK signaling pathway. The provided protocols serve as a practical starting point for researchers aiming to explore this promising compound and its derivatives.

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- To cite this document: BenchChem. [8-Fluoroisoquinoline chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092601#8-fluoroisoquinoline-chemical-structure-and-properties]

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